molecular formula C15H21ClN2 B1615955 Indalpine hydrochloride CAS No. 63845-42-1

Indalpine hydrochloride

Cat. No. B1615955
CAS RN: 63845-42-1
M. Wt: 264.79 g/mol
InChI Key: GIPICJLTGNEIIL-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of Indalpine hydrochloride is C15H21ClN2 . It has an average mass of 264.794 Da and a monoisotopic mass of 264.139313 Da .


Physical And Chemical Properties Analysis

Indalpine hydrochloride has a molecular formula of C15H21ClN2 and an average mass of 264.794 Da . Unfortunately, specific physical and chemical properties such as density, boiling point, vapor pressure, and others were not available in the search results.

Scientific Research Applications

Psychiatry

Indalpine hydrochloride has been used in the treatment of depression .

Application

Indalpine was compared with Mianserin in a double-blind study of 65 depressed out-patients .

Method of Application

Patients were given either 150 mg per day of Indalpine or 60 mg per day of Mianserin . The trial lasted for 4 weeks .

Pharmacology

Indalpine hydrochloride is a selective serotonin reuptake inhibitor (SSRI) .

Application

It’s used as an antidepressant drug .

Method of Application

The specific dosage and administration details would depend on the individual patient’s condition and response to treatment .

Results

Many of the currently available antidepressant drugs produce unwanted anticholinergic effects . Indalpine, as a new serotonin uptake inhibitor, could potentially offer an alternative treatment option .

Early SSRIs

Indalpine was one of the first selective serotonin reuptake inhibitors (SSRIs) to reach the American market .

Method of Application

The specific dosage and administration details would depend on the individual patient’s condition and response to treatment .

Results

The emergence of SSRIs like Indalpine led to a shift in understanding the role of the monoamine neurotransmitter serotonin (5-hydroxytryptamine, or 5HT) in the therapeutic effects of the available tricyclic and MAOI class antidepressants .

Safety And Hazards

Indalpine hydrochloride should be handled with care to avoid dust formation and inhalation. Contact with skin and eyes should be avoided, and it should be used only in well-ventilated areas . In case of accidental ingestion or contact, immediate medical attention should be sought .

properties

IUPAC Name

3-(2-piperidin-4-ylethyl)-1H-indole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2.ClH/c1-2-4-15-14(3-1)13(11-17-15)6-5-12-7-9-16-10-8-12;/h1-4,11-12,16-17H,5-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIPICJLTGNEIIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CCC2=CNC3=CC=CC=C32.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6048832
Record name Indalpine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6048832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Indalpine hydrochloride

CAS RN

63845-42-1
Record name Indalpine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6048832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
L Steru, R Chermat, B Thierry, JA Mico… - Progress in Neuro …, 1987 - researchgate.net
The present paper describes a computerized version of this test (ITEMATIC-TST) which in addition to recording immobility measures the power of the movements. Various tricyclic (…
Number of citations: 248 www.researchgate.net

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